molecular formula C4H4ClNO2S B7814918 1,3-Thiazole-4-carboxylic acid hydrochloride

1,3-Thiazole-4-carboxylic acid hydrochloride

Cat. No. B7814918
M. Wt: 165.60 g/mol
InChI Key: ZTWPYXYQAHBWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Thiazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C4H4ClNO2S and its molecular weight is 165.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Thiazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Thiazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antivirus Activity

1,3-Thiazole-4-carboxylic acid hydrochloride derivatives demonstrate significant antifungal and antivirus activities. Compounds derived from this acid exhibit over 50% activity against various fungi and show promising results against Tobacco Mosaic Virus (TMV) in different models, including protective, inactivative, curative, and inductive activities (Li Fengyun et al., 2015).

Anti-Corrosion Potential

New thiazole hydrazones derived from 1,3-Thiazole-4-carboxylic acid have been studied for their potential in inhibiting mild steel corrosion in acid media. These derivatives show promise as mixed-type inhibitors, effectively suppressing both the anodic and cathodic processes of mild steel corrosion in acidic solution (Turuvekere K. Chaitra et al., 2016).

Antimicrobial Applications

Several derivatives of 1,3-Thiazole-4-carboxylic acid have been found to possess significant antimicrobial activities. These compounds outperform reference drugs in antibacterial and antifungal tests, making them potential candidates for novel drug development (V. Dabholkar & S. Parab, 2011).

Role in Peptidomimetics

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a class of constrained heterocyclic γ-amino acids built around a thiazole ring, are valuable in mimicking the secondary structures of proteins. They offer a versatile route to orthogonally protected ATCs, which are crucial in protein structure design (L. Mathieu et al., 2015).

Liquid Crystal Properties

Carboxylic acid derivatives containing 1,3,4-thiadiazole rings exhibit interesting liquid crystalline behaviors. Their properties are influenced by the length of the alkoxy chain attached to the phenyl moiety, revealing potential applications in material science (H. J. Jaffer et al., 2017).

Antidiabetic Properties

Novel 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives have shown promising in vitro antidiabetic activity. These compounds, especially compound 4e, may be potent antidiabetic agents for future drug design (Biointerface Research in Applied Chemistry, 2020).

Antioxidant and Antiviral Activity

Hydroxycinnamic acid amides of thiazole containing amino acids have been synthesized and tested for antioxidant and antiviral activities. These compounds show promise in inhibiting the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2) (I. Stankova et al., 2009).

properties

IUPAC Name

1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWPYXYQAHBWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazole-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Leitheiser - 2003 - search.proquest.com
The bleomycins are a group of structurally related glycopeptide antibiotics originally isolated from Streptomyces verticillus that mediate sequence selective oxidative damage of DNA …
Number of citations: 2 search.proquest.com

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